molecular formula C29H53NO5 B15132202 [(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate

[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate

Cat. No.: B15132202
M. Wt: 495.7 g/mol
InChI Key: IYWNIYFHQZQPBP-FWEHEUNISA-N
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Description

[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a hexyl group, an oxan ring, and a formamido group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate typically involves multiple steps, including the formation of the oxan ring, the introduction of the hexyl and undecyl groups, and the addition of the formamido group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing downstream pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate shares similarities with other oxan derivatives and formamido-containing compounds.
  • Compounds such as [(3S,4S,6S)-3-hexyl-2-oxo-6-decyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate and [(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-ethylpentanoate exhibit similar structural features but differ in the length of the alkyl chains or the presence of additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

IUPAC Name

[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1

InChI Key

IYWNIYFHQZQPBP-FWEHEUNISA-N

Isomeric SMILES

CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

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